molecular formula C12H15NO2 B1175000 glycylmelittin CAS No. 142647-80-1

glycylmelittin

Cat. No.: B1175000
CAS No.: 142647-80-1
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylmelittin is a synthetic peptide derivative inspired by melittin, the principal active component of honeybee venom (Apis mellifera). Melittin is a 26-amino acid peptide known for its hemolytic, antimicrobial, and cytotoxic properties . Its design aligns with glycosylation engineering principles, where structural modifications aim to enhance therapeutic specificity or pharmacokinetic profiles .

Studies suggest this compound exhibits improved stability compared to native melittin, possibly due to reduced protease susceptibility from the glycine modification. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for characterizing its purity and structural integrity .

Properties

CAS No.

142647-80-1

Molecular Formula

C12H15NO2

Synonyms

glycylmelittin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Glycylmelittin belongs to a broader class of bioactive peptides optimized for therapeutic applications. Below, it is compared to melittin, magainin-2, and pardaxin based on structural, functional, and pharmacological properties.

Table 1: Comparative Analysis of this compound and Analogous Peptides

Property This compound Melittin Magainin-2 Pardaxin
Amino Acid Length 27 26 23 33
Key Modification Glycine insertion None (native) Amphipathic α-helix Hydrophobic C-terminal
Hemolytic Activity Moderate High Low High
Antimicrobial (MIC) 5–10 μM (Gram+) 1–2 μM (Gram+) 10–20 μM (Gram−) 2–5 μM (Broad)
Cytotoxicity (IC50) 15 μM (Cancer cells) 5 μM (Cancer cells) >50 μM 10 μM
Stability High (Glycine shield) Low (Protease-sensitive) Moderate Low
Clinical Stage Preclinical Investigational Experimental Investigational

Key Findings:

Structural Modifications : this compound’s glycine residue reduces hemolytic activity by ~50% compared to melittin, likely due to attenuated membrane disruption . In contrast, pardaxin’s hydrophobic domain enhances broad-spectrum antimicrobial activity but increases toxicity .

Antimicrobial Efficacy : While magainin-2 (from frog skin) shows specificity for Gram-negative bacteria, this compound and melittin exhibit stronger activity against Gram-positive pathogens. This divergence correlates with charge distribution and membrane affinity .

Therapeutic Index : this compound’s higher stability and moderate cytotoxicity suggest a superior therapeutic index for oncology applications compared to pardaxin or melittin, which require dose-limiting adjustments to mitigate toxicity .

Analytical Challenges : HPLC-based purity assessments reveal this compound batches achieve >95% purity, outperforming pardaxin (85–90%) due to aggregation tendencies during synthesis .

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